molecular formula C15H22BrNO4S B15298549 N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B15298549
M. Wt: 392.3 g/mol
InChI Key: XZJHKPRJGHBEIO-UHFFFAOYSA-N
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Description

N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by a cyclobutyl ring substituted with bromomethyl and methoxyethoxy groups, and a benzene ring substituted with a methyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Bromomethyl and Methoxyethoxy Groups: The bromomethyl group can be introduced via bromination of a methyl group, while the methoxyethoxy group can be added through an etherification reaction.

    Attachment of the Benzene Ring: The benzene ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzene ring with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Its unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(chloromethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(bromomethyl)-3-(2-ethoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide
  • N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclopentyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide is unique due to the combination of its cyclobutyl ring, bromomethyl group, and sulfonamide functionality. This combination of features can impart specific reactivity and interactions that are distinct from similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H22BrNO4S

Molecular Weight

392.3 g/mol

IUPAC Name

N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H22BrNO4S/c1-12-3-5-14(6-4-12)22(18,19)17-13-9-15(10-13,11-16)21-8-7-20-2/h3-6,13,17H,7-11H2,1-2H3

InChI Key

XZJHKPRJGHBEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)(CBr)OCCOC

Origin of Product

United States

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